5,6-dimethyl-1H-indazole
Overview
Description
5,6-dimethyl-1H-indazole is a derivative of indazole, which is a heterocyclic aromatic organic compound . Indazoles are key components in many functional molecules and are used in a variety of applications . They have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Scientific Research Applications
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Medicinal Chemistry
- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Several recently marketed drugs contain an indazole structural motif .
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Cancer Research
- A series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bio-activities .
- These compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials .
- One of them, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited a potent anti-proliferative activity with an IC50 value of 0.4 0.3 mM in human colorectal cancer cells (HCT116) .
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Antimicrobial Research
- The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied .
- It was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
- 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole was found to have high antistaphylococcal activity .
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Phosphoinositide 3-Kinase δ Inhibitor
- Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
- For example, cis-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1 H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2) 178 is a structurally novel, highly potent drug-like compound developed by Merck . It is a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for treatment of Parkinson′s disease (PD) .
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Antiproliferative Activities
- Several new N -phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
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Synthesis of Other Compounds
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Fibroblast Growth Factor Receptor Inhibitor
- A new series of derivatives were designed and synthesized based on the structure-activity relationship . One of them, 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, exhibited potent FGFR1 inhibitory activity in the enzymatic assay (IC50 = 30.2 ± 1.9 nM) .
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Antimicrobial Activities
- The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied . It was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole was found to have high antistaphylococcal activity .
Safety And Hazards
Future Directions
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Therefore, the future directions for 5,6-dimethyl-1H-indazole could involve further exploration of its potential medicinal applications and development of novel synthetic approaches.
properties
IUPAC Name |
5,6-dimethyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-8-5-10-11-9(8)4-7(6)2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTXIIOJRNKQID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618321 | |
Record name | 5,6-Dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-1H-indazole | |
CAS RN |
700-99-2 | |
Record name | 5,6-Dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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